

Technical Guide: 3-(3-Pyridinyl)phenol – Synthesis, Properties, and Applications[1]

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)phenol

CAS No.: 93851-31-1

Cat. No.: B3195909

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Executive Summary

3-(3-Pyridinyl)phenol (CAS: 93851-31-1) is a critical biaryl building block in medicinal chemistry and materials science.[1] Characterized by a meta-substituted phenolic ring coupled to a pyridine moiety, it serves as a versatile scaffold for designing kinase inhibitors, receptor ligands, and organometallic complexes (e.g., Iridium-based OLED emitters).[1] This guide provides an authoritative technical analysis of its nomenclature, physicochemical properties, validated synthesis protocols, and handling safety.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital to distinguish this compound from its isomers (e.g., 3-(2-pyridinyl)phenol).[1] The connectivity at the 3-position of both rings is the defining structural feature.[1]

Core Identifiers

Registry / Standard	Identifier	Notes
IUPAC Name	3-(Pyridin-3-yl)phenol	Preferred IUPAC Name (PIN)
CAS Number	93851-31-1	Specific to the 3,3'-isomer
Molecular Formula	C ₁₁ H ₉ NO	
Molecular Weight	171.19 g/mol	
SMILES	<chem>Oc1cccc(c1)-c1ccncc1</chem>	
InChI Key	JBXIAFBIDZKQDU- UHFFFAOYSA-N	

Validated Synonyms

- 3-(3-Pyridyl)phenol[1][2][3]
- 3-(3-Hydroxyphenyl)pyridine[1]
- m-(3-Pyridyl)phenol[1]
- 3'-Hydroxy-3-phenylpyridine[1]

Chemical Architecture & Properties[1][5]

Structural Analysis

The molecule exhibits dual acid-base behavior (amphoteric nature) due to the phenolic hydroxyl group and the pyridinyl nitrogen.[1]

- Phenolic Moiety (Acidic): The hydroxyl group at the meta position allows for hydrogen bond donation and electrophilic aromatic substitution.[1] The pKa is approximately 9.9–10.0.[1]
- Pyridinyl Moiety (Basic): The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a weak base (conjugate acid pKa ~5.2).[1]

Physicochemical Data

Property	Value	Experimental Context
Physical State	Solid (Powder)	Off-white to beige crystalline solid
Melting Point	198–202 °C	Literature range varies by purity
Solubility	DMSO, Methanol, EtOAc	Limited solubility in water; soluble in dilute base (NaOH)
Acidity (pKa)	~9.9 (Phenol OH)	Deprotonates in 1M NaOH
Basicity (pKa)	~5.2 (Pyridine N)	Protonates in 1M HCl

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing 3-(3-pyridinyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This protocol avoids the harsh conditions of Ullmann coupling and provides higher regioselectivity.[1]

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific connectivity established during the reaction.

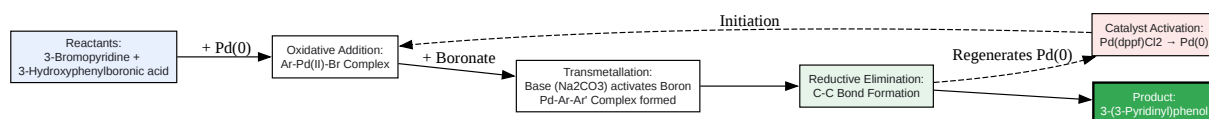


Figure 1: Catalytic Cycle for the Synthesis of 3-(3-Pyridinyl)phenol via Suzuki Coupling

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Detailed Experimental Methodology

Objective: Synthesis of 3-(3-pyridinyl)phenol on a 10 mmol scale.

Reagents:

- 3-Bromopyridine (1.58 g, 10.0 mmol)[1]
- 3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 eq)[1]
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (200 mg, ~2.5 mol%)[1]
- Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)[1]
- Solvent: 1,2-Dimethoxyethane (DME) (40 mL)[1]

Protocol:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 10 minutes.[1]
- Charging: Add 3-Bromopyridine, 3-Hydroxyphenylboronic acid, and Pd(dppf)Cl₂ to the flask.
- Solvent Addition: Add degassed DME and the 2M Na₂CO₃ solution.
- Reaction: Heat the mixture to 85–90°C (Reflux) under an inert atmosphere for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
- Workup (Expert Tip - pH Switch):
 - Cool the reaction to room temperature.[1]
 - Step A: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) to remove neutral organic impurities (unreacted bromide, phosphine ligands).[1] Discard the organic layer if the product is in the aqueous phase (unlikely at pH > 10) OR extract the basic aqueous layer.[1]
 - Correction/Refinement: At pH ~11 (due to carbonate), the phenol is deprotonated (phenolate) and stays in the aqueous layer.[1] The pyridine impurity stays in the organic layer.[1]

- Step B: Wash the aqueous layer (containing the phenolate) with EtOAc.[1]
- Step C: Acidify the aqueous layer carefully with 1M HCl to pH ~6–7. The product will precipitate or can be extracted into EtOAc.[1]
- Purification: Dry the final organic extracts over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery & Materials[8]

Pharmacophore Scaffold

The 3-(3-pyridinyl)phenol structure is a "privileged scaffold" in medicinal chemistry.[1]

- Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinase enzymes (e.g., p38 MAP kinase), while the phenol group interacts with the glutamate residue in the α C-helix or the aspartate of the DFG motif.[1]
- Biaryl Ether Synthesis: The phenolic hydroxyl is a nucleophile for S_NAr reactions to create biaryl ethers, common in antihistamines and anticancer agents.[1]

Materials Science (OLEDs)

This compound serves as a ligand precursor for cyclometalated Iridium(III) complexes.[1] The phenol group can be modified to tune the emission wavelength of phosphorescent organic light-emitting diodes (PhOLEDs).[1]

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Corrosion/Irritation	H315	Causes skin irritation.[1]
Serious Eye Damage	H319	Causes serious eye irritation. [1][4]
STOT - Single Exposure	H335	May cause respiratory irritation.[1]

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
- Inhalation: Handle in a fume hood to avoid dust inhalation.[1]
- Storage: Store in a cool, dry place under inert gas (Argon) if possible, as phenols can oxidize over time (turning pink/brown).[1]

Analytical Characterization Workflow

To verify the identity of the synthesized compound, the following spectral features must be observed.

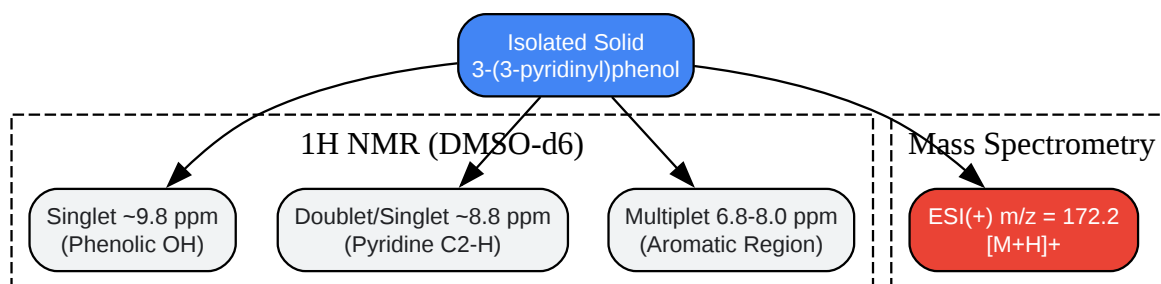


Figure 2: Analytical Validation Logic

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References

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Available at: [\[Link\]](#)[1]
- Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Available at: [\[Link\]](#)[1]

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